REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)[C:3](O)=[O:4].C1C=CC2N(O)N=[N:19][C:17]=2C=1.C(Cl)CCl.C(N(CC)CC)C.CN>ClCCl>[CH3:1][C:2]([CH3:12])([CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)[C:3]([NH:19][CH3:17])=[O:4]
|
Name
|
|
Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(CC=1SC=CC1)C
|
Name
|
|
Quantity
|
257 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
364 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0.223 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.621 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
|
DISSOLUTION
|
Details
|
the crude was redissolved in ether
|
Type
|
WASH
|
Details
|
washed with 2N-HCl, saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over sodium sulfate and evaporation
|
Type
|
CUSTOM
|
Details
|
gave a yellow-brown oil which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)NC)(CC=1SC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |